molecular formula C12H20O4 B086370 Diisobutyl maleate CAS No. 14234-82-3

Diisobutyl maleate

Cat. No. B086370
CAS RN: 14234-82-3
M. Wt: 228.28 g/mol
InChI Key: RSRICHZMFPHXLE-WAYWQWQTSA-N
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Description

Diisobutyl maleate is a compound with the molecular formula C12H20O4 . It is also known by other names such as 2-Butenedioic acid (2Z)-, 1,4-bis(2-methylpropyl) ester, and Maleic acid diisobutyl ester . It is used as a reagent for the preparation of polyaspartate resin .


Synthesis Analysis

Diisobutyl maleate can be synthesized through various methods. One method involves the reaction of maleic anhydride and n-butyl alcohol in the presence of p-toluene sulphonic acid . The yield of the ester could reach 95.6% under certain conditions .


Molecular Structure Analysis

The molecular weight of Diisobutyl maleate is 228.28 g/mol . The compound has several computed descriptors such as IUPAC Name (bis(2-methylpropyl) (Z)-but-2-enedioate), InChI, InChIKey, Canonical SMILES, and Isomeric SMILES .


Physical And Chemical Properties Analysis

Diisobutyl maleate has several computed properties. It has a molecular weight of 228.28 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . The compound also has a rotatable bond count of 8 .

Safety and Hazards

While specific safety and hazard information for Diisobutyl maleate is not provided in the search results, general safety measures should be taken while handling this compound. This includes avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .

Future Directions

The Diisobutyl Maleate market has witnessed rapid growth in recent years, driven by increasing environmental concerns, government incentives, and advancements in technology . The market presents opportunities for various stakeholders, including those in the Pharmaceutical intermediate and Plasticizer industries . Collaboration between the private sector and governments can accelerate the development of supportive policies, research and development efforts, and investment in the Diisobutyl Maleate market .

Mechanism of Action

Target of Action

Diisobutyl maleate is a chemical compound with the formula C12H20O4 . It is primarily used as a plasticizer and an intermediate in the preparation of other chemical compounds . .

Mode of Action

It is known that diisobutyl maleate and similar compounds can undergo reactions with amines utilizing the michael addition reaction . This reaction results in the formation of polyaspartic esters, which are used in coatings, adhesives, sealants, and elastomers .

Biochemical Pathways

The metabolic pathways of these compounds under anaerobic and aerobic conditions are different . For instance, phthalic acid, a related compound, is first converted to another intermediate, protocatechuate, under aerobic conditions .

Pharmacokinetics

It is known that diisobutyl maleate is a colorless oily liquid with a molecular weight of 228.285 Da , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

It is known that the compound is used as an intermediate in the preparation of other chemical compounds , suggesting that its primary action may be in facilitating chemical reactions.

Action Environment

The action of diisobutyl maleate can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature, as it is a colorless oily liquid . Furthermore, its action as a plasticizer and intermediate in chemical reactions suggests that its efficacy may be influenced by the presence of other chemical compounds and reactants.

properties

IUPAC Name

bis(2-methylpropyl) (Z)-but-2-enedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c1-9(2)7-15-11(13)5-6-12(14)16-8-10(3)4/h5-6,9-10H,7-8H2,1-4H3/b6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSRICHZMFPHXLE-WAYWQWQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C=CC(=O)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)COC(=O)/C=C\C(=O)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9065734
Record name Diisobutyl maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9065734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Butenedioic acid (2Z)-, 1,4-bis(2-methylpropyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Diisobutyl maleate

CAS RN

14234-82-3
Record name Diisobutyl maleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14234-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diisobutyl maleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014234823
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butenedioic acid (2Z)-, 1,4-bis(2-methylpropyl) ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Diisobutyl maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9065734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diisobutyl maleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.623
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Record name DIISOBUTYL MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QG9D646GG4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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